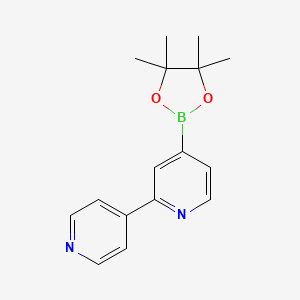
2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester: is a boronic ester derivative commonly used in organic synthesis. It is known for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under inert conditions to prevent oxidation and hydrolysis .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This is the most common reaction involving 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine derivatives or reduction to yield pyridine boronic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products Formed:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Pyridine Derivatives: From oxidation reactions.
Pyridine Boronic Acids: From reduction reactions.
Scientific Research Applications
Chemistry: 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester is extensively used in the synthesis of complex organic molecules. It serves as a building block in the construction of pharmaceuticals, agrochemicals, and organic materials .
Biology and Medicine: In medicinal chemistry, this compound is employed in the development of inhibitors for various enzymes and receptors. It has shown potential in the synthesis of compounds with anti-cancer and anti-inflammatory properties .
Industry: The compound is used in the production of polymers and advanced materials. Its role in the synthesis of electronic materials, such as OLEDs (organic light-emitting diodes), is particularly noteworthy .
Mechanism of Action
The primary mechanism of action for 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester involves its participation in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but with a phenyl group instead of a pyridyl group.
3-Pyridineboronic Acid Pinacol Ester: Differing in the position of the boronic ester group on the pyridine ring.
4-Pyrazoleboronic Acid Pinacol Ester: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness: 2-(4-Pyridyl)pyridine-4-boronic acid pinacol ester is unique due to its dual pyridine rings, which enhance its reactivity and stability in various chemical reactions. This structural feature makes it particularly effective in forming complex biaryl compounds through Suzuki-Miyaura coupling .
Properties
Molecular Formula |
C16H19BN2O2 |
|---|---|
Molecular Weight |
282.1 g/mol |
IUPAC Name |
2-pyridin-4-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H19BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-10-19-14(11-13)12-5-8-18-9-6-12/h5-11H,1-4H3 |
InChI Key |
JBNLYUPQSNZDOP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















